N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-[(11bS)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require an inert atmosphere (such as nitrogen or argon) and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized equipment to handle the sensitive nature of the reactants and intermediates .
Chemical Reactions Analysis
Types of Reactions
N-[(11bS)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the aromatic rings .
Scientific Research Applications
N-[(11bS)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(11bS)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(11bS)-N,N-bis(1-methylethyl)-Dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: Shares a similar dioxaphosphepin core structure but lacks the trifluoromethanesulfonamide group.
Bis[(10,11-η)-5-[(11bS)-dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl-κP4]-5H-dibenz[b,f]azepine]rhodium (I) tetrafluoroborate: Contains a similar dioxaphosphepin structure but is complexed with rhodium.
Uniqueness
N-[(11bS)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide is unique due to its combination of the dioxaphosphepin core with the trifluoromethanesulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H45F3NO5PS/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35-36-32-14-10-8-12-28(32)24-34(26-17-21-30(22-18-26)40(4,5)6)38(36)50-51(46,49-37(33)35)45-52(47,48)41(42,43)44/h15-24H,7-14H2,1-6H3,(H,45,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVLMVAIRCKMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H45F3NO5PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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